molecular formula C18H13FN4OS B2696921 N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide CAS No. 671199-21-6

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide

Cat. No. B2696921
CAS RN: 671199-21-6
M. Wt: 352.39
InChI Key: URKQMZJSFBISRO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide” is a chemical compound with the linear formula C19H15FN4OS . It has a molecular weight of 366.42 . This compound is part of a collection of rare and unique chemicals provided by Sigma-Aldrich to early discovery researchers .

Scientific Research Applications

Fluoroquinolones and Triazoloquinolines Research Implications

Chemical and Biological Properties Exploration

  • Research into fluoroquinolones, a closely related class of compounds, reveals their broad spectrum of antimicrobial activity and their efficacy against a variety of Gram-positive and Gram-negative organisms. This suggests a potential starting point for investigating N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide's antimicrobial properties (Blondeau, 2000).

Synthesis and Methodologies

  • The development and synthetic methodologies of fluoroquinolones offer a framework for the synthesis of related compounds, including triazoloquinolines. These methodologies could be adapted or inspire novel synthesis routes for N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, highlighting its potential as a target for chemical synthesis and modification for enhanced biological activity (Adilson D da Silva et al., 2003).

Potential Applications in Biological Sensing

  • The properties of pyrimidine derivatives, which share structural motifs with the compound , have been exploited in the development of optical sensors. This suggests potential applications of N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide in the creation of novel sensing materials for biological or chemical detection (Gitanjali Jindal & N. Kaur, 2021).

Anticancer Research Directions

  • Studies on fluoroquinolones have highlighted their potential anticancer activities, suggesting that structural analogs or derivatives, including potentially N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide, might be investigated for their anticancer properties. This opens avenues for research into the compound's interaction with cancer cells and its mechanism of action at the molecular level (M. Abdel-Aal et al., 2019).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Specific safety and hazard information is not available in the retrieved resources.

properties

IUPAC Name

N-(2-fluorophenyl)-2-([1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13FN4OS/c19-13-6-2-3-7-14(13)20-17(24)11-25-18-22-21-16-10-9-12-5-1-4-8-15(12)23(16)18/h1-10H,11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URKQMZJSFBISRO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=NN=C(N32)SCC(=O)NC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13FN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluorophenyl)-2-{[1,2,4]triazolo[4,3-a]quinolin-1-ylsulfanyl}acetamide

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